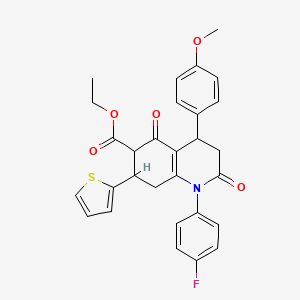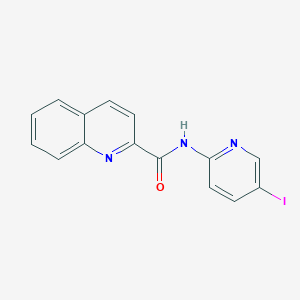
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide: is a heterocyclic compound that combines the structural features of quinoline and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of iodine in the pyridine ring and the carboxamide group in the quinoline ring endows the molecule with unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)quinoline-2-carboxamide typically involves the following steps:
Iodination of Pyridine: The initial step involves the iodination of pyridine to obtain 5-iodopyridine. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions.
Formation of Quinoline Derivative: The next step involves the synthesis of a quinoline derivative. This can be done through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The final step involves the coupling of 5-iodopyridine with the quinoline derivative to form this compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the quinoline ring.
Major Products
Substituted Pyridine Derivatives: Products formed by replacing the iodine atom with other functional groups.
Oxidized Quinoline Derivatives: Products formed by the oxidation of the quinoline ring.
Reduced Quinoline Derivatives: Products formed by the reduction of the quinoline ring.
Scientific Research Applications
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: The unique electronic properties of the compound make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)quinoline-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and the carboxamide group can form hydrogen bonds and other interactions with the target molecules, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)quinoline-2-carboxamide: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound provides different reactivity and electronic properties.
N-(5-chloropyridin-2-yl)quinoline-2-carboxamide: Similar structure but with a chlorine atom instead of iodine. The larger size and higher reactivity of iodine make this compound more suitable for certain applications.
N-(5-fluoropyridin-2-yl)quinoline-2-carboxamide: Similar structure but with a fluorine atom instead of iodine. The iodine atom provides different steric and electronic effects compared to fluorine.
Properties
Molecular Formula |
C15H10IN3O |
|---|---|
Molecular Weight |
375.16 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C15H10IN3O/c16-11-6-8-14(17-9-11)19-15(20)13-7-5-10-3-1-2-4-12(10)18-13/h1-9H,(H,17,19,20) |
InChI Key |
KGNBFUFHBXZBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11064846.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
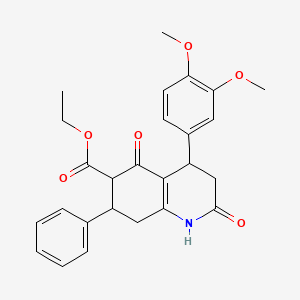
![9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064858.png)
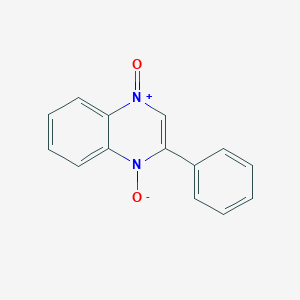
![7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide](/img/structure/B11064861.png)
![4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol](/img/structure/B11064862.png)
![2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11064870.png)
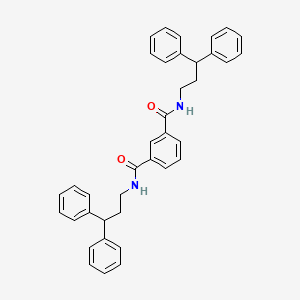
![N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11064883.png)
![N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11064886.png)

